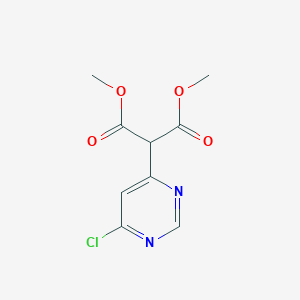

1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

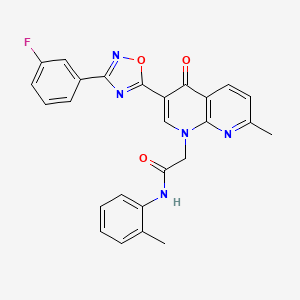

1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate is a chemical compound with the CAS Number: 2309796-70-9 . It has a molecular weight of 244.63 . The compound is solid in its physical form . The IUPAC name for this compound is dimethyl 2- (6-chloropyrimidin-4-yl)malonate .

Molecular Structure Analysis

The InChI code for 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate is 1S/C9H9ClN2O4/c1-15-8(13)7(9(14)16-2)5-3-6(10)12-4-11-5/h3-4,7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 244.63 . The IUPAC name for this compound is dimethyl 2- (6-chloropyrimidin-4-yl)malonate .Aplicaciones Científicas De Investigación

Supramolecular Structures and Hydrogen Bonding

The study of supramolecular structures constructed by related molecules has shown significant insights into the effects of hydrogen bonding on molecular packing and base pairing. This understanding is crucial for advancing knowledge in nucleic acid structures and functions. The research by Cheng et al. (2011) focuses on the polarized molecular-electronic structure of similar molecules, highlighting the role of hard and soft hydrogen bonds in forming molecular columns and hydrophilic tubes, which are critical for water molecule stabilization through various hydrogen bonds (Cheng, L. Chen, Q. Liu, J. Wu, & D. Guo, 2011).

Catalytic Hydrogenation

An alternative route for the production of 1,3-propanediol from vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst was explored by Zheng et al. (2017). This process involves sequential hydrogenation, revealing the impact of copper components on selectivity and offering guidance for the rational design of catalysts for regioselective hydrogenation (Zheng, K. Zhu, W. Li, & Y. Ji, 2017).

Anticancer Drug Development

The synthesis and molecular modeling studies of two chromene derivatives by Santana et al. (2020) suggested potential leads for new anticancer drugs. These compounds may act as DNA intercalators, underscoring the importance of precise chemical shift assignments and stereochemical analysis in drug development (Santana et al., 2020).

Synthesis of Pyrimidine Derivatives

Research into the synthesis of pyrimidine derivatives reveals their application in creating compounds with biological activities. Berzosa et al. (2011) described the conversion of intermediates into pyrimidine derivatives with promising biological activities, showcasing the versatility of pyrimidine in synthesizing compounds with potential therapeutic uses (Berzosa, S. Pettersson, J. Teixidó, & J. Borrell, 2011).

Antibacterial and Antimicrobial Agents

The synthesis and evaluation of new pyrimidine derivatives as antimicrobial agents by Aggarwal et al. (2013) highlight the antimicrobial potential of such compounds. These studies underscore the relevance of pyrimidine derivatives in developing new antibacterial and antifungal agents, contributing to the ongoing search for more effective treatments against resistant strains of bacteria and fungi (Aggarwal, C. Rani, C. Sharma, & K. R. Aneja, 2013).

Propiedades

IUPAC Name |

dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-15-8(13)7(9(14)16-2)5-3-6(10)12-4-11-5/h3-4,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGALDFFULTCOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=NC=N1)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-dimethylmorpholino)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2805175.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![5-Hydroxy-2-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]pyran-4-one](/img/structure/B2805180.png)

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2805188.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2805189.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2805194.png)

![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2805196.png)